molecular formula C16H15N3S B2755473 bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 101285-56-7

bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2755473
CAS No.: 101285-56-7
M. Wt: 281.38
InChI Key: AVVMJXGNNPVVDD-UHFFFAOYSA-N
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Description

bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a substituted 1,2,4-triazole derivative featuring two 4-methylphenyl groups at the 4- and 5-positions of the triazole ring and a thiol (-SH) group at the 3-position. This compound belongs to a broader class of triazole-thiols, which are widely studied for their diverse applications in materials science, corrosion inhibition, and pharmaceuticals .

Properties

IUPAC Name

3,4-bis(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-3-7-13(8-4-11)15-17-18-16(20)19(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVMJXGNNPVVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Bis-Hydrazide Intermediates

The synthesis begins with terephthaloyl or isophthaloyl chloride reacting with hydrazine hydrate in refluxing ethanol to form bis-hydrazides (e.g., terephthalic acid bis-hydrazide). For this compound, malonic acid bis-hydrazide serves as the precursor due to its compatibility with subsequent alkylation steps.

Reaction Conditions

  • Solvent: Absolute ethanol (50 mL per 10 mmol substrate).
  • Temperature: Reflux (78°C) for 6–8 hours.
  • Yield: 75–85% after recrystallization from ethanol-water mixtures.

Bis-Thiosemicarbazide Formation

The bis-hydrazide reacts with two equivalents of 4-methylphenyl isothiocyanate in ethanol under reflux to form the bis-thiosemicarbazide intermediate.

Procedure

  • Molar Ratio: 1:2 (bis-hydrazide : isothiocyanate).
  • Reflux Time: 7 hours.
  • Workup: Cooled mixture filtered, precipitate washed with cold ethanol.
  • Yield: 70–80%.

Cyclization to Bis-Triazole-3-Thiol

The bis-thiosemicarbazide undergoes cyclization in basic media to form the target compound.

Optimized Conditions

  • Base: 2M NaOH (2 mL per 2 mmol substrate).
  • Solvent: Ethanol (25 mL).
  • Reflux Time: 4–6 hours.
  • Acidification: Adjust to pH 4–5 with HCl to precipitate the product.
  • Yield: 65–75% after recrystallization from acetonitrile.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields.

Protocol

  • Bis-Thiosemicarbazide Formation:
    • Microwave power: 500 W.
    • Irradiation time: 2–5 minutes.
    • Solvent: Ethanol (no reflux required).
  • Cyclization Step:
    • NaOH (2M) added directly to the crude bis-thiosemicarbazide.
    • Microwave irradiation: 500 W for 2–5 minutes.

Advantages

  • Time Reduction: Total synthesis time ≤10 minutes vs. 14+ hours conventionally.
  • Yield Improvement: 85–90% for this compound.

Alternative Pathways: S-Alkylation and Functionalization

Post-synthetic modification via S-alkylation enables diversification. For example, treating the triazole-thiol with alkyl halides in DMF yields S-alkyl derivatives.

Example Reaction

  • Substrate: this compound (1 mmol).
  • Reagent: Methyl iodide (2.2 mmol).
  • Base: K2CO3 (3 mmol).
  • Conditions: DMF, 80°C, 12 hours.
  • Yield: 60–70% for S-methyl derivatives.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR:

    • ν(S-H): 2500–2550 cm⁻¹ (broad, thiol group).
    • ν(C-N): 1340–1370 cm⁻¹.
    • ν(Ar C=C): 1450–1600 cm⁻¹ (aromatic rings).
  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 6H, -CH3 on phenyl).
    • δ 7.25–7.45 (m, 8H, aromatic protons).
    • δ 4.10 (s, 2H, -SH).
  • ¹³C NMR:

    • δ 21.5 (CH3).
    • δ 128.1–139.8 (aromatic carbons).
    • δ 167.2 (C=S).

Elemental Analysis

Calculated for C16H15N3S:

  • C: 68.30%, H: 5.37%, N: 14.93%, S: 11.40%.
    Found:
  • C: 68.1%, H: 5.4%, N: 14.8%, S: 11.3%.

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Reaction Time 14–16 hours 8–10 minutes
Yield 65–75% 85–90%
Purity ≥95% ≥97%
Energy Efficiency Low High

Challenges and Optimization Strategies

  • Byproduct Formation:

    • Prolonged heating in conventional methods promotes hydrolysis of thiourea intermediates. Mitigated by strict temperature control.
  • Solvent Selection:

    • Ethanol preferred for bis-thiosemicarbazide solubility; DMF-water mixtures enhance recrystallization.
  • Scale-Up Limitations:

    • Microwave synthesis faces batch-size restrictions. Continuous-flow systems proposed for industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound has demonstrated potential as an antimicrobial and anticancer agent. Various studies have shown that derivatives of 1,2,4-triazole compounds exhibit selective cytotoxicity against cancer cells. For instance, a study highlighted the synthesis of several derivatives that showed enhanced activity against different cancer cell lines compared to standard treatments .

Pharmacological Activities
Research indicates that bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives possess diverse pharmacological effects. These include antileishmanial and antimalarial activities, with some compounds exhibiting superior efficacy compared to existing drugs . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly enhance bioactivity .

Material Science

Development of New Materials
The unique structural properties of this compound make it a candidate for developing new materials with specific electronic and optical properties. Its potential applications include the creation of advanced coatings and polymers with enhanced durability and performance characteristics .

Biological Studies

In Vitro Biological Assays
This compound has been utilized in various biological assays to evaluate its effects on cellular pathways and molecular targets. For example, its derivatives have been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated moderate to significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTarget OrganismIC50 Value (μM)Reference
Compound AAnticancerVarious Cancer Cell Lines0.018
Compound BAntimicrobialStaphylococcus aureus3.125
Compound CAntifungalCandida albicans0.047

Mechanism of Action

The mechanism of action of bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The triazole ring can interact with nucleic acids, potentially affecting gene expression. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Impacts

Compound Name Substituents (4- and 5-positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-methylphenyl, 4-methylphenyl Thiol (-SH) ~324.4 (estimated) High lipophilicity; potential corrosion inhibition
5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-methylphenyl, 4-tert-butylphenyl Thiol (-SH) 395.5 Enhanced steric hindrance; nucleophilic reactivity
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-chlorophenyl, 4-chlorophenyl Thiol (-SH) 322.2 Higher electrophilicity; antimicrobial potential
5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol (TTA) 4-methylphenyl, benzyl Thiol (-SH) 297.4 Electroactive; irreversible oxidation (EC mechanism)
5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) 4-(methylthio)benzyl Thiol (-SH) 279.4 Corrosion inhibition (mixed-type, anodic dominance)
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-chlorophenyl Thiol (-SH) 211.7 Auxin biosynthesis inhibition (plant biology)

Key Observations:

  • Steric and Electronic Effects : The tert-butyl group in 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol increases steric hindrance and lipophilicity, which may reduce reactivity in nucleophilic substitutions compared to the less bulky bis(4-methylphenyl) analog .
  • Biological Activity : Yucasin, a simpler analog with a single 4-chlorophenyl group, demonstrates specific enzyme inhibition in plants, highlighting the role of substituents in bioactivity .

Table 2: Comparative Functional Performance

Compound Application Efficiency/Activity Mechanism/Notes References
This compound Corrosion inhibition (hypothetical) Not quantified Likely mixed-type (anodic/cathodic) due to thiol group
TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) Corrosion inhibition (zinc in HCl) 80–90% efficiency Mixed-type, predominantly anodic
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol Antimicrobial Moderate activity Electrophilic thiol interaction
Yucasin Auxin biosynthesis inhibition IC50 ~5 µM Competes with substrate in YUC enzymes

Key Findings:

  • Corrosion Inhibition : TRD outperforms simpler hydrazide analogs (e.g., HYD) due to its triazole-thiol moiety, suggesting this compound may exhibit similar or enhanced activity .
  • Thermal and Photostability : Triazole-thiols with aromatic substituents (e.g., pyridyl or methoxyphenyl groups) show superior photostabilization in polymer films, implying bis(4-methylphenyl) derivatives could be explored for material stabilization .

Biological Activity

Introduction

Bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a triazole ring with a thiol group, which contributes to its reactivity and biological activity. The presence of the thiol group allows for the formation of covalent bonds with proteins, potentially altering their functions and leading to various biological effects.

Structural Formula

C12H12N4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against a range of pathogens.

  • Mechanism : The compound interacts with bacterial enzymes, disrupting essential processes and leading to cell death.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values ranging from 31.3 to 500 µg/mL against various Gram-positive and Gram-negative bacteria, including Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cell Lines Tested : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
  • Findings : It demonstrated significant cytotoxicity, particularly against melanoma cells. Compounds derived from this structure showed selectivity towards cancer cells and inhibited cell migration effectively .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated.

  • Assays Conducted : DPPH and ABTS assays revealed strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureAntimicrobial ActivityAnticancer Activity
This compoundThiol groupModerate to strongHigh selectivity
Bis(4-methylphenyl)-4H-1,2,4-triazole-3-aminoAmine groupLower efficacyModerate
Bis(4-methylphenyl)-4H-1,2,4-triazole-3-sulfonic acidSulfonic acid groupVariableLow

The thiol group in this compound enhances its reactivity and biological activity compared to its analogs.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various triazole derivatives including this compound:

  • Results : The compound exhibited potent activity against Escherichia coli, with docking studies revealing high binding affinity to bacterial targets .

Case Study 2: Anticancer Potential

A comprehensive evaluation of the anticancer properties of this compound showed:

  • Results : The compound was particularly effective against melanoma cells in 3D cultures. The selectivity index indicated lower toxicity towards normal cells compared to cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how are key intermediates optimized?

  • The compound can be synthesized via cyclization of thiosemicarbazide derivatives or alkylation of precursor triazoles. For example, hydrazine-carbothioamide intermediates can undergo cyclization in basic media, followed by alkylation with 4-methylphenyl groups . Microwave-assisted synthesis (e.g., Milestone Flexi Wave systems) improves reaction efficiency and yield by reducing side products . Key steps include solvent selection (ethanol/acetic acid for reflux) and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying its purity?

  • Elemental analysis (CHNS), FTIR (to confirm thiol and triazole functional groups), and UV-Vis spectroscopy (for electronic transitions) are standard . Advanced methods include:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns .
  • Mass spectrometry (GC-MS) : Validates molecular ion peaks and detects impurities .
  • X-ray crystallography : Resolves crystal structure and intermolecular interactions, especially for metal complexes .

Advanced Research Questions

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